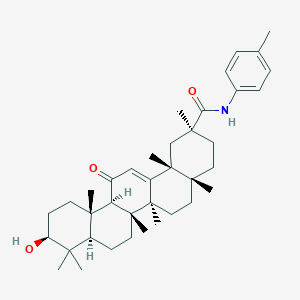
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-N-(4-methylphenyl)-13-oxo-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-N-(4-methylphenyl)-13-oxo-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide” is a complex organic molecule with multiple chiral centers and a variety of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Typical synthetic routes may involve:
Formation of the core structure: This could involve cyclization reactions or the use of pre-formed ring systems.
Functional group introduction: This may include hydroxylation, methylation, and amide formation.
Stereoselective reactions: Use of chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a chiral catalyst in asymmetric synthesis.
Biology
In biology, it may be studied for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, it may be investigated as a potential drug candidate for the treatment of various diseases.
Industry
In industry, it may be used in the development of new materials, such as polymers or nanomaterials, with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other complex organic molecules with multiple chiral centers and functional groups, such as steroids, terpenes, and alkaloids.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C38H55NO3 |
|---|---|
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-N-(4-methylphenyl)-13-oxo-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide |
InChI |
InChI=1S/C38H55NO3/c1-24-10-12-25(13-11-24)39-31(42)33(4)18-19-34(5)20-21-36(7)28(38(34,9)23-33)22-26(40)30-35(6)16-15-29(41)32(2,3)27(35)14-17-37(30,36)8/h10-13,22,27,29-30,41H,14-21,23H2,1-9H3,(H,39,42)/t27-,29-,30+,33-,34+,35-,36+,37+,38-/m0/s1 |
Clave InChI |
IOQDUGCPGORFQZ-WIXSASOLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)[C@]2(CC[C@@]3(CC[C@@]4(C(=CC(=O)[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)[C@@]3(C2)C)C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2(CCC3(CCC4(C(=CC(=O)C5C4(CCC6C5(CCC(C6(C)C)O)C)C)C3(C2)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


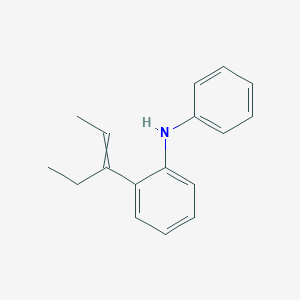
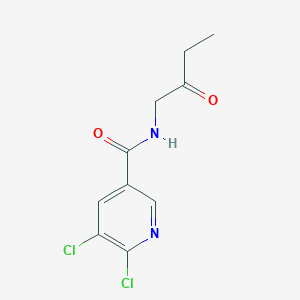
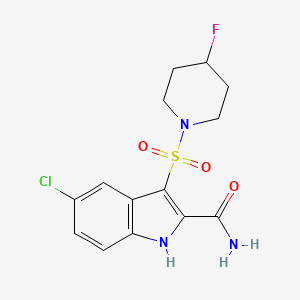

![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
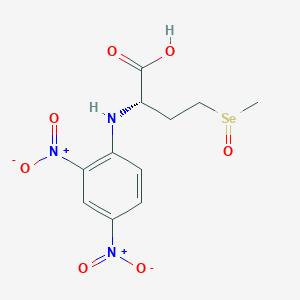
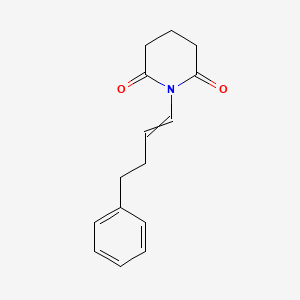
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)


![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)
